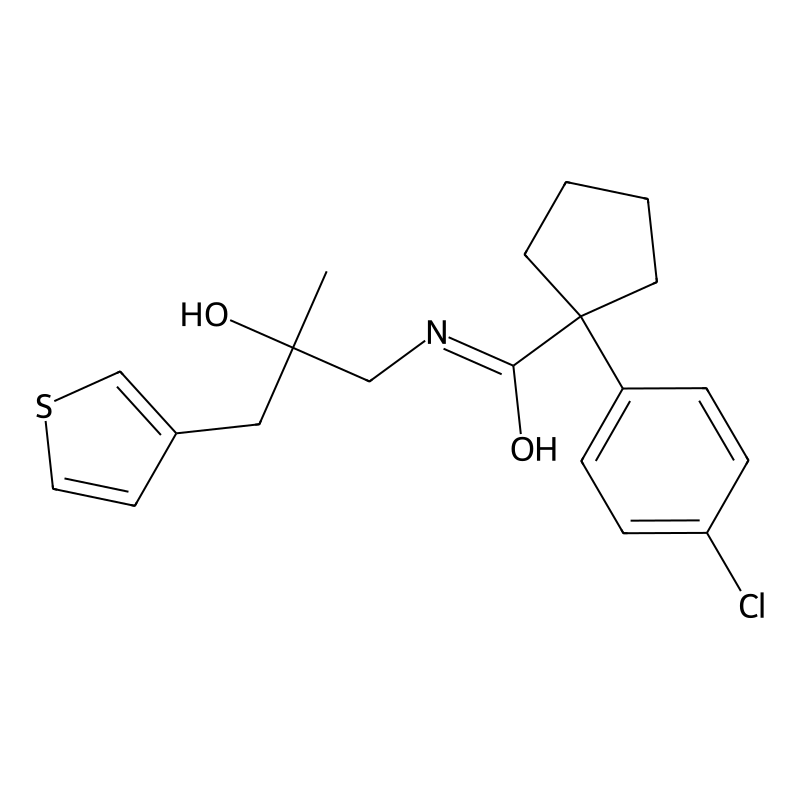

1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here are some resources where you might find information on this specific molecule:

- Chemical databases: Searching scientific databases like PubChem () or SciFinder ([SciFinder cas.org]) might reveal information on the synthesis or biological properties of the molecule if it has been previously studied.

- Patent databases: Patent databases like USPTO () or EPO () might provide information on the use of the molecule in a particular application.

- Scientific literature: Searching scientific literature databases like PubMed () or Google Scholar () using keywords related to the molecule's structure or potential function might reveal research articles where it is mentioned.

1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 432.0 g/mol. This compound features a cyclopentane ring substituted with a carboxamide group, a chlorophenyl group, and a thiophenyl moiety, which contributes to its unique properties and potential applications in research and pharmacology .

- Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and amine.

- Electrophilic Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

- Reduction: The compound may be reduced to yield corresponding amines or alcohols depending on the reaction conditions.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopentane Ring: Starting from a suitable precursor, cyclopentane can be synthesized using cyclization methods.

- Introduction of Functional Groups: The chlorophenyl and thiophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.

- Amidation: The final step usually involves the formation of the carboxamide by reacting the amine with an appropriate carboxylic acid derivative.

Specific methodologies may vary based on desired yields and purity levels.

The compound has potential applications in various fields:

- Pharmaceutical Research: Due to its structural characteristics, it may serve as a lead compound in drug discovery, particularly for pain management or anti-inflammatory therapies.

- Chemical Biology: It could be used as a tool compound for studying biological pathways involving thiophene derivatives.

- Material Science: The unique properties of the compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how 1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide interacts with biological receptors or enzymes. Potential studies include:

- Binding Affinity Studies: Assessing how strongly the compound binds to target proteins or receptors.

- In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

- Toxicology Assessments: Investigating any adverse effects associated with its use.

Several compounds share structural similarities with 1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide. Here is a comparison highlighting their uniqueness:

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide lies in its specific combination of functional groups, particularly the cyclopentane structure combined with both chlorophenyl and thiophene moieties, which may confer distinctive biological activities not found in other similar compounds.